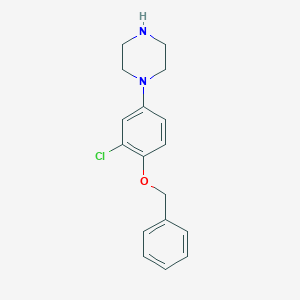

1-(4-Benzyloxy-3-chlorophenyl)piperazine

Vue d'ensemble

Description

1-(4-Benzyloxy-3-chlorophenyl)piperazine is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyloxy group and a chlorine atom on the phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Méthodes De Préparation

The synthesis of 1-(4-Benzyloxy-3-chlorophenyl)piperazine typically involves the reaction of 1-(3-chloro-4-hydroxyphenyl)piperazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(4-Benzyloxy-3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzyloxy group to a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-(4-Benzyloxy-3-chlorophenyl)piperazine is utilized in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(4-Benzyloxy-3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chlorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain receptors or enzymes. The piperazine ring enhances its solubility and bioavailability, making it a valuable compound in pharmacological studies .

Comparaison Avec Des Composés Similaires

1-(4-Benzyloxy-3-chlorophenyl)piperazine can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)piperazine: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

1-(4-Benzyloxyphenyl)piperazine: Lacks the chlorine atom, which affects its reactivity and interaction with molecular targets.

1-(4-Methoxy-3-chlorophenyl)piperazine: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and applications.

Activité Biologique

1-(4-Benzyloxy-3-chlorophenyl)piperazine is a piperazine derivative with significant biological activity. With the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol, this compound has garnered interest in pharmacological research due to its interactions with various biological targets, particularly in the fields of oncology and neuropharmacology.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with multiple receptors and enzymes. The benzyloxy group and the chlorine atom on the phenyl ring enhance its binding affinity towards specific targets, including serotonin receptors (5-HT receptors) and histamine H1 receptors . This interaction profile suggests potential applications in treating conditions like anxiety, depression, and other neuropsychiatric disorders.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In a study examining piperazine derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited superior activity compared to traditional chemotherapeutics like cisplatin, highlighting the need for further exploration of this compound's potential in oncology .

Antiviral Screening

Research involving a series of piperazine derivatives demonstrated that certain structural modifications could enhance antiviral efficacy. While direct studies on this compound are scarce, the promising results from related compounds suggest that further investigation could yield valuable insights into its antiviral potential against viruses like HIV and others .

Comparative Analysis

To contextualize the activity of this compound, a comparison with other piperazine derivatives is essential:

| Compound | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antitumor | TBD | Promising structure for further study |

| Chalcone-piperazine derivative | Antitumor | 0.19 | Superior activity against A549 cells |

| Piperazine derivative (fluorinated) | Antiviral | TBD | Effective against HIV strains |

Propriétés

IUPAC Name |

1-(3-chloro-4-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFVNNUKZUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630647 | |

| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800371-67-9 | |

| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.